![molecular formula C16H17NO3S2 B2796143 N-(3-(benzofuran-2-yl)propyl)-5-methylthiophene-2-sulfonamide CAS No. 2034558-65-9](/img/structure/B2796143.png)
N-(3-(benzofuran-2-yl)propyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . It is a heterocyclic compound that is present in many drugs due to its versatility and unique physicochemical properties .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, benzofuran substituted chalcone compounds were designed, synthesized, and characterized .Scientific Research Applications
Total Synthesis of Natural Products
Benzofuran compounds, such as “N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide”, are often used in the total synthesis of natural products . These compounds have complex structures and exhibit various biological activities, attracting much attention from synthetic organic chemists .
Anti-inflammatory Treatment
Benzofuran derivatives, including “N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide”, have shown strong anti-inflammatory properties . For instance, bergapten, a benzofuran compound, can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .
Anticancer Agents
Benzofuran compounds have been developed and utilized as anticancer agents . The unique structure of these compounds allows them to interact with cancer cells in a way that inhibits their growth and proliferation .
Antiviral Activities
Some benzofuran compounds have shown anti-hepatitis C virus activity . This makes “N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide” a potential candidate for further research in the development of antiviral drugs .
Antibacterial Properties
Benzofuran compounds also exhibit antibacterial properties . This suggests that “N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide” could be used in the development of new antibiotics .
Drug Discovery and Synthesis Studies
“N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide” is used in scientific research for drug discovery and synthesis studies. Its unique structure makes it valuable in these fields.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets and cause significant changes, such as inhibiting cell growth in various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Future Directions
Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research directions could include the development of new therapeutic agents and the exploration of their potential applications in many aspects .
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-12-8-9-16(21-12)22(18,19)17-10-4-6-14-11-13-5-2-3-7-15(13)20-14/h2-3,5,7-9,11,17H,4,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMRALYDEYUFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)propyl)-5-methylthiophene-2-sulfonamide |
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